

Fmoc-Tyr(SO₃H)-OH molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Tyr(SO_{3n}P)-OH*

Cat. No.: *B1474383*

[Get Quote](#)

An In-Depth Technical Guide to Fmoc-Tyr(SO₃H)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Tyr(SO₃H)-OH, or N- α -Fmoc-O-sulfotyrosine, is a critical building block for the synthesis of sulfated peptides. Tyrosine O-sulfation is a vital post-translational modification that plays a significant role in modulating extracellular protein-protein interactions.^[1] This modification is essential for the biological activity of numerous peptide hormones and other signaling molecules.^[1] This guide provides a comprehensive overview of the properties, applications, and synthetic protocols related to Fmoc-Tyr(SO₃H)-OH for professionals in research and drug development.

Physicochemical Properties

The quantitative data for Fmoc-Tyr(SO₃H)-OH are summarized in the table below, providing a quick reference for its key physical and chemical properties.

Property	Value
Molecular Formula	C24H21NO8S ^{[2][3][4]}
Molecular Weight	483.49 g/mol ^{[2][3]}
Exact Mass	483.09900 Da ^{[2][3]}
CAS Number	181952-24-9 ^{[2][3]}
Density	1.467 g/cm ³ ^{[2][3]}

Applications in Peptide Synthesis and Drug Discovery

Fmoc-Tyr(SO₃H)-OH is primarily utilized in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) to incorporate sulfotyrosine residues into peptide chains.^[5] The synthesis of sulfotyrosine-containing peptides can be challenging due to the acid-lability of the sulfate group.^[6] The use of Fmoc-Tyr(SO₃H)-OH, often as a sodium or tetrabutylammonium salt for improved solubility and stability, allows for the direct incorporation of this modified amino acid during peptide elongation.^[7]

The ability to synthesize sulfated peptides is crucial for:

- Studying Protein-Protein Interactions: Tyrosine sulfation is known to be involved in the interactions of secreted and transmembrane proteins.^[1]
- Developing Therapeutic Peptides: Many biologically active peptides, such as the hormones gastrin II and cholecystokinin, require sulfation for their function.^[1]
- Drug Discovery: Creating synthetic analogs of naturally occurring sulfated peptides allows for the investigation of structure-activity relationships and the development of novel therapeutics.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Sulfated Peptide

The following is a generalized protocol for the incorporation of Fmoc-Tyr(SO₃H)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[8]
- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.[8]

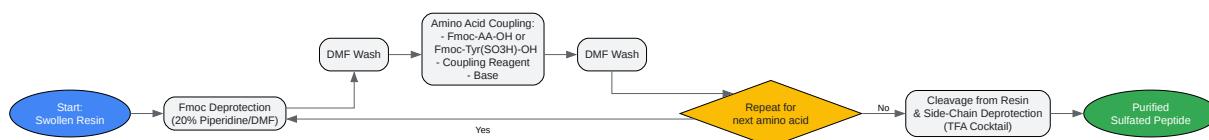
2. First Amino Acid Coupling:

- Attach the first Fmoc-protected amino acid to the swollen resin using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a base like N,N-diisopropylethylamine (DIEA).[8][9]

3. Iterative Deprotection and Coupling Cycles:

- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 20 minutes.[5] Wash the resin thoroughly with DMF.
- Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (including Fmoc-Tyr(SO₃Na)-OH) with a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and a base (e.g., DIEA or N-methyl morpholine).[5][7] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[8]
- Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
- Repeat these deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:


- Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.
- Due to the acid sensitivity of the sulfate group, a mild cleavage cocktail is often employed, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) at a reduced temperature (e.g., 0-4 °C) for a few hours.[5]

5. Purification and Analysis:

- Precipitate the cleaved peptide in cold diethyl ether.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the final product by mass spectrometry to confirm the molecular weight and purity.

Workflow Visualization

The following diagram illustrates the general workflow for incorporating Fmoc-Tyr(SO₃H)-OH into a peptide chain using Fmoc-SPPS.

[Click to download full resolution via product page](#)

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Fmoc-Tyr(SO₃H)-OH | CAS#:181952-24-9 | Chemsoc [chemsoc.com]
- 3. echemi.com [echemi.com]
- 4. Fmoc-Tyr(SO₃H)-OH | C24H21NO₈S | CID 11730575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- To cite this document: BenchChem. [Fmoc-Tyr(SO₃H)-OH molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1474383#fmoc-tyr-so3h-oh-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com